
Nosiheptide
概要
説明
Nosiheptide is a thiopeptide antibiotic produced by the bacterium Streptomyces actuosus. It is characterized by its complex structure, which includes five thiazole rings, a central tetrasubstituted pyridine moiety, and a bicyclic macrocycle. This compound is known for its potent activity against various bacterial pathogens, primarily gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci .
準備方法
Synthetic Routes and Reaction Conditions: Nosiheptide is synthesized through a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway. The biosynthesis involves the translation and modification of a precursor peptide by several enzymes encoded in a localized gene cluster containing 14 structural genes and 1 regulatory gene . The process includes amino acid dehydration, Diels-Alder type cyclization, and aromatization reactions.
Industrial Production Methods: Industrial production of this compound is typically achieved through fed-batch fermentation. This method involves optimizing the fermentation conditions, such as temperature, pH, and feed rate, to maximize the yield of this compound. The process also considers the inhibitory effects of the substrate and aims to avoid them through dynamic optimization .
化学反応の分析
Types of Reactions: Nosiheptide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for multiple modifications, particularly in the thiazole rings and the pyridine moiety.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include radical S-adenosylmethionine (SAM) proteins, cytochrome P450 enzymes, and various oxidizing agents. The conditions for these reactions often involve specific pH levels, temperatures, and the presence of cofactors .
Major Products: The major products formed from these reactions include modified thiopeptides with enhanced antibacterial properties. For example, the oxidation of this compound by cytochrome P450 enzymes can lead to the formation of hydroxylated and ether-linked derivatives .
科学的研究の応用
Nosiheptide, a sulfur-containing polypeptide antibiotic produced by Streptomyces actuosus, has garnered interest for its antimicrobial properties and potential applications in treating infections . This compound, initially used as an antimicrobial feed additive in animal food production, has demonstrated activity against Gram-positive bacteria and some slow-growing mycobacteria (SGM) species . Recent studies have explored its potential as a drug candidate for treating Mycobacterium abscessus infections, highlighting its inhibitory activities and low cytotoxicity .
Scientific Research Applications
Antimicrobial Activity: this compound has shown substantial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci . It also exhibits potent inhibitory activity in vitro against some SGM species, such as Mycobacterium avium, Mycobacterium intracellulare, and Mycobacterium bovis .
Activity Against Mycobacterium abscessus: this compound has demonstrated good activity against reference strains of rapidly growing mycobacteria (RGM) and M. abscessus clinical isolates in vitro . Minimum inhibitory concentrations (MICs) of this compound against M. abscessus clinical isolates range from 0.0078 to 1 μg/ml, with MIC50 and MIC90 values of 0.125 μg/ml and 0.25 μg/ml, respectively . this compound's pattern of growth and kill against M. abscessus is moderate, with apparent concentration-dependent characteristics, and its post-antibiotic effect (PAE) value is approximately 6 hours . At 4 μg/ml, this compound exhibits high intracellular bactericidal activity against M. abscessus reference strains, with an inhibitory rate comparable to that of clarithromycin at 2 μg/ml .
Antibacterial mechanism: this compound inhibits protein synthesis by binding to the L11-binding domain of 23S ribosomal RNA . It is an inhibitor of protein translation, with greater efficacy on Escherichia coli than on eukaryotic cells, suggesting it is less toxic to eukaryotic cells .
Safety and Cytotoxicity: Cytotoxicity assays reveal that differentiated/undifferentiated THP-1 cells have nearly 100% viability when exposed to this compound for 24 hours at concentrations below 20 μM, which is approximately 200-fold above the MIC of the reference strain of M. abscessus . this compound is noncytotoxic when incubated for 72 hours with the cervical carcinoma HeLa cell line at up to 128 μg/ml, approximately 1,000-fold above the MIC value of M. abscessus .
In vivo efficacy: this compound exhibits therapeutic efficacy against M. abscessus in an in vivo-mimic silkworm infection assay, with a 50% effective dose (ED50)/MIC ratio of 9.36 . this compound treatment (20 mg kg−1, i.p. at 1 and 8 hours post-infection) demonstrates in vivo activity in a murine model of methicillin-resistant Staphylococcus aureus infection, providing significant protection against mortality .
Data Table
Case Studies
Murine Model of MRSA Infection: In a study, mice infected with HA-MRSA strain Sanger 252 were treated with this compound (20 mg kg−1, i.p.) at 1 and 8 hours post-infection . this compound provided significant (P<0.03) protection against mortality. Ten out of 10 of the this compound-treated mice remained alive on day 3, whereas 6/10 of the controls died on day 1. By the end of the study, only one mouse in the this compound group had died .
Silkworm Infection Assay: this compound exhibited therapeutic efficacy against M. abscessus in an in vivo-mimic silkworm infection assay with 50% effective dose (ED50)/MIC = 9.36 . The ED50/MIC ratio of a compound is an index of drug potential, and the ratio below 10 is typically indicative of clinical usefulness .
Limitations and Future Directions
作用機序
Nosiheptide exerts its effects by tightly binding to the 50S ribosomal subunit of bacterial cells, inhibiting the activities of elongation factors and preventing protein synthesis. This mechanism is similar to other thiopeptide antibiotics, which target the ribosome and disrupt bacterial protein production . The molecular targets include the ribosomal RNA and associated proteins, which are essential for the translation process in bacteria .
類似化合物との比較
Nocathiacin I: Another thiopeptide antibiotic with a similar indolic side ring structure.
Thiostrepton: A thiopeptide antibiotic with a similar mechanism of action, targeting the bacterial ribosome and inhibiting protein synthesis.
Uniqueness of Nosiheptide: this compound is unique due to its specific structure, which includes five thiazole rings and a central tetrasubstituted pyridine moiety. This structure contributes to its potent antibacterial activity and its ability to overcome resistance mechanisms in various bacterial pathogens .
生物活性
Nosiheptide, a thiopeptide antibiotic produced by Streptomyces actuosus, has garnered attention for its potent antibacterial properties, particularly against multidrug-resistant strains of Gram-positive bacteria. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and potential clinical applications.
This compound exerts its antibacterial effects primarily by inhibiting protein synthesis. It binds to the L11-binding domain of 23S ribosomal RNA, disrupting the translation process in bacterial cells . This mechanism is similar to other thiopeptides but is distinguished by its unique structural characteristics, including an indole side ring and specific hydroxyl groups that enhance its antibacterial potency .
In Vitro Activity
This compound has demonstrated remarkable activity against a variety of Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound against contemporary MRSA strains are consistently low (≤ 0.25 mg/L), indicating strong efficacy even against strains resistant to frontline antibiotics such as daptomycin and vancomycin .
Table 1: Summary of In Vitro Activity Against Bacterial Strains
Bacterial Strain | MIC (mg/L) | Activity Level |
---|---|---|
MRSA | ≤ 0.25 | Highly Sensitive |
MSSA | ≤ 0.25 | Highly Sensitive |
Enterococcus faecium | ≤ 64 | Bacteriostatic |
Mycobacterium abscessus | 0.0078-1 | Moderate Activity |
C. difficile (BI strain) | ≤ 0.25 | Highly Sensitive |
Time-Kill Kinetics
Time-kill studies reveal that this compound exhibits rapid bactericidal activity against MRSA in a concentration- and time-dependent manner. A nearly 2-log reduction in bacterial count is observed within 6 hours at concentrations of 10X and 20X the MIC . This rapid action is crucial for clinical effectiveness, especially in severe infections.
Figure 1: Time-Kill Kinetics of this compound Against MRSA
Time-Kill Kinetics (Illustrative purposes only)
In Vivo Efficacy
This compound's effectiveness extends beyond in vitro studies; it has shown promising results in vivo as well. In murine models infected with HA-MRSA strains, treatment with this compound significantly improved survival rates compared to untreated controls. Mice receiving this compound (20 mg/kg) exhibited a marked reduction in mortality rates, with 100% survival observed on day three post-treatment for the treated group .
Table 2: Survival Rates in Murine Models
Treatment Group | Survival Rate (%) on Day 3 |
---|---|
This compound | 100 |
Control | 40 |
Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) of this compound is noteworthy. Studies indicate a prolonged PAE against MRSA, significantly longer than that observed with vancomycin . For instance, the PAE for this compound was measured at approximately 6 hours against Mycobacterium abscessus and up to 384 hours against M. tuberculosis, showcasing its potential for sustained antibacterial action even after drug clearance from the system .
Clinical Implications and Future Directions
Given its potent activity against resistant strains and favorable safety profile—showing non-cytotoxicity at concentrations significantly above therapeutic levels—this compound represents a promising candidate for further clinical development. Its unique mechanism and efficacy suggest potential applications not only in treating MRSA infections but also in managing other resistant bacterial infections.
特性
IUPAC Name |
N-(3-amino-3-oxoprop-1-en-2-yl)-2-[21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOHXRUMXWDLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H43N13O12S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1222.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56377-79-8 | |
Record name | Nosiheptide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56377-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nosiheptide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。